Treprostinil diethanolamine; UT-15C; treprostinil diethanolamine salt Treprostinil diethanolamine; UT-15C; treprostinil diethanolamine salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC20424246
InChI: InChI=1S/C23H34O5.C4H11NO2/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;6-3-1-5-2-4-7/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);5-7H,1-4H2
SMILES:
Molecular Formula: C27H45NO7
Molecular Weight: 495.6 g/mol

Treprostinil diethanolamine; UT-15C; treprostinil diethanolamine salt

CAS No.:

Cat. No.: VC20424246

Molecular Formula: C27H45NO7

Molecular Weight: 495.6 g/mol

* For research use only. Not for human or veterinary use.

Treprostinil diethanolamine; UT-15C; treprostinil diethanolamine salt -

Specification

Molecular Formula C27H45NO7
Molecular Weight 495.6 g/mol
IUPAC Name 2-(2-hydroxyethylamino)ethanol;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid
Standard InChI InChI=1S/C23H34O5.C4H11NO2/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;6-3-1-5-2-4-7/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);5-7H,1-4H2
Standard InChI Key RHWRWEUCEXUUAV-UHFFFAOYSA-N
Canonical SMILES CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO

Introduction

Chemical Structure and Development

Treprostinil diethanolamine is a novel salt form of treprostinil, a synthetic analogue of prostacyclin (PGI₂). The compound’s chemical structure includes treprostinil complexed with diethanolamine, enabling oral bioavailability through a sustained-release osmotic tablet . Unlike treprostinil sodium (used in intravenous and inhaled formulations), the diethanolamine salt optimizes physicochemical properties such as solubility and stability, critical for prolonged gastrointestinal absorption .

Crystallization and Polymorph Control

The development of UT-15C required rigorous polymorph control to ensure consistent drug release. Two crystalline forms were identified: a metastable form (Form I) and a thermodynamically stable form (Form II). Process optimization involved seeding techniques in solvent systems such as ethyl acetate/heptane or acetone/water, yielding Form II with dense particle morphology suitable for tablet manufacturing . Slurrying in heptane further converted lighter particles into the stable polymorph, ensuring batch-to-batch reproducibility .

Pharmacological Profile

Mechanism of Action

Treprostinil diethanolamine exerts its effects via prostacyclin receptor agonism, leading to:

  • Vasodilation: Reduction of pulmonary and systemic vascular resistance through cAMP-mediated smooth muscle relaxation .

  • Anti-proliferative Effects: Inhibition of pulmonary artery smooth muscle cell hyperplasia, mitigating vascular remodeling .

  • Platelet Aggregation Inhibition: Reduction in thrombotic risk, a critical factor in PAH progression .

Comparative studies in rats confirmed that UT-15C and treprostinil sodium exhibit identical cardiovascular profiles, validating the bioequivalence of the salt forms .

Absorption and Bioavailability

  • Absolute Bioavailability: 17% compared to intravenous treprostinil, with peak plasma concentrations (CmaxC_{\text{max}}) achieved at 4–6 hours post-dose .

  • Food Effect: High-calorie meals increase absorption by 30–50%, necessitating administration with food .

  • Dose Proportionality: Linear pharmacokinetics observed at doses of 0.5–15 mg, with less than dose-proportional increases in CmaxC_{\text{max}} due to first-pass metabolism .

Distribution and Metabolism

  • Protein Binding: 96% plasma protein binding, independent of concentration .

  • Metabolism: Hepatic via CYP2C8 (major) and CYP2C9 (minor), generating inactive metabolites through oxidation and glucuronidation .

  • Half-Life: Approximately 3.5 hours, consistent across formulations .

Excretion

  • Renal Elimination: 80% of metabolites excreted in urine, with 20% in feces .

Clinical Efficacy in Pulmonary Arterial Hypertension

FREEDOM-EV (NCT01560624)

This pivotal trial evaluated UT-15C as add-on therapy in PAH patients on oral monotherapy (endothelin receptor antagonists or phosphodiesterase-5 inhibitors). Key outcomes included:

  • Primary Endpoint: 26% risk reduction in clinical worsening (hazard ratio [HR]: 0.74; 95% CI: 0.56–0.97; P=0.03) .

  • 6-Minute Walk Distance (6MWD): Median improvement of 12 meters vs. placebo at Week 24 (P<0.01) .

Study TDE-PH-302

Monotherapy with UT-15C demonstrated:

  • Dose-Response Relationship: Each 0.01 mg/kg dose increase correlated with a 1.23% improvement in 6MWD (P<0.05) .

  • Trough-to-Peak Ratio: Consistent hemodynamic effects over 12-hour intervals .

Comparative Pharmacokinetics Across Formulations

ParameterIntravenous (Remodulin®)Inhaled (Tyvaso®)Oral (UT-15C)
Bioavailability100%70%17%
TmaxT_{\text{max}}N/A15 min4–6 h
Half-Life2 h2 h3.5 h
Dosing FrequencyContinuous infusion4× daily2–3× daily

Source:

Regulatory and Manufacturing Considerations

Regulatory Status

  • FDA: Received Complete Response Letter in 2013 due to insufficient efficacy data in monotherapy trials . Resubmitted with FREEDOM-EV data; pending approval as of 2025 .

  • EMA: Orphan Drug designation granted in 2004; Phase III ongoing .

Manufacturing Challenges

  • Polymorph Stability: Rigorous control of crystallization conditions (temperature, solvent ratios) to prevent reversion to Form I .

  • Tablet Formulation: Osmotic core design ensures sustained release over 12 hours, minimizing peak-trough fluctuations .

Future Directions

Expanded Indications

  • Scleroderma-Associated Digital Ulcers: Phase II trials (NCT01560637) showed improved perfusion and ulcer healing .

  • Chronic Thromboembolic Pulmonary Hypertension (CTEPH): Preclinical data support vasodilatory effects in non-operable cases .

Pediatric Formulations

Physiologically based pharmacokinetic (PBPK) models predict safe dosing in adolescents, with trials planned for 2026 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator